molecular formula C12H10O2S B13944419 3,3'-Sulfanediyldiphenol CAS No. 63572-32-7

3,3'-Sulfanediyldiphenol

Cat. No.: B13944419
CAS No.: 63572-32-7
M. Wt: 218.27 g/mol
InChI Key: GOWCECVOTUONTI-UHFFFAOYSA-N
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Description

3,3’-Thiobisphenol: is an organic compound that belongs to the class of thiobisphenols. It is characterized by the presence of two phenolic groups connected by a sulfur atom. This compound is known for its antioxidant properties and is used in various industrial applications, particularly as an additive in lubricants and polymers to prevent oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Thiobisphenol can be synthesized through the reaction of alkylphenols with sulfur dichloride. The reaction typically involves the use of 3-alkylphenols, which react with sulfur dichloride to form the thiobisphenol compound. The reaction conditions often include moderate temperatures and the presence of a solvent to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of 3,3’-Thiobisphenol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Thiobisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3’-Thiobisphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The antioxidant activity of 3,3’-Thiobisphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of phenoxy radicals, which are relatively stable and do not propagate the oxidation chain reaction. The compound’s structure, particularly the presence of the sulfur atom, enhances its ability to stabilize these radicals .

Comparison with Similar Compounds

  • 2,2’-Thiobisphenol
  • 4,4’-Thiobisphenol
  • Alkyldithiophosphates
  • Phosphorodithioates

Comparison: 3,3’-Thiobisphenol is unique due to its specific structural arrangement, which provides distinct antioxidant properties. Compared to 2,2’-Thiobisphenol and 4,4’-Thiobisphenol, 3,3’-Thiobisphenol often exhibits superior antioxidant activity due to the positioning of the sulfur atom and the phenolic groups. Additionally, compounds like alkyldithiophosphates and phosphorodithioates, while also containing sulfur, have different functional groups that result in varied antioxidant mechanisms and applications .

Properties

CAS No.

63572-32-7

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

3-(3-hydroxyphenyl)sulfanylphenol

InChI

InChI=1S/C12H10O2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H

InChI Key

GOWCECVOTUONTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=CC(=C2)O)O

Origin of Product

United States

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